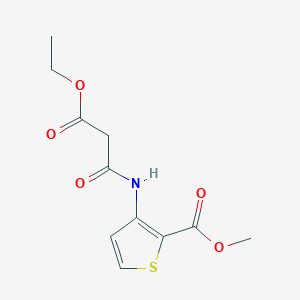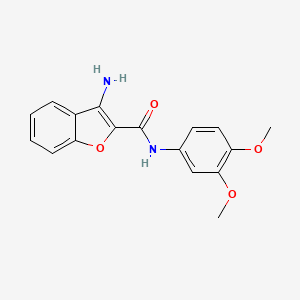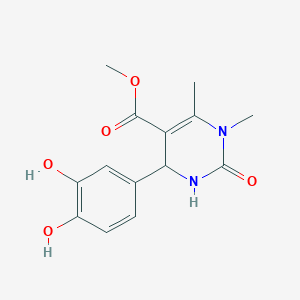
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” is a high-quality reference standard used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds, such as “3-(2-amino-1,3-thiazol-4-yl)benzonitrile”, involves the use of aldehyde derivatives (quinoline or quinolone) with 1 mmol of 3-(2-amino-1,3-thiazol-4-yl)coumarin or 5-phenylthiazol-2-amine, and TEAA (1 mL) as a catalyst at room temperature .
Molecular Structure Analysis
The molecular structure of “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” has a molecular weight of 201.25 .
Physical And Chemical Properties Analysis
The compound “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” is a powder with a purity of 95%. It has a storage temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis of novel α-aminophosphonates derivatives incorporating quinoline or quinolone, along with coumarylthiazole or 5-phenylthiazol-2-amine moieties, has been explored. These compounds were designed and synthesized via the Kabachnik–Fields reaction using an ionic liquid and ultrasound irradiation. In vitro antimicrobial screening revealed that several of these compounds exhibit moderate inhibitory activities against both Gram-positive and Gram-negative bacteria. Notably, compounds 9e, 9g, 9h, 9i, 9f, 9g, and 9h demonstrated promising activity, with MIC values ranging between 0.25 and 128 μg/mL. Additionally, compounds 9b, 9c, 9f, 9g, 9h, 10k, and 10l displayed excellent antifungal inhibition, with MIC values ranging from 0.25 to 32 μg/mL .
Anticancer Potential
While specific studies on F2158-1760’s anticancer properties are scarce, it’s worth exploring its potential in this field. Investigating its effects on cancer cell lines, especially liver cancer (HEPG2) and breast cancer (MCF7), could provide valuable insights. Further research is needed to elucidate its mechanisms of action and potential as an anticancer agent .
Anti-HIV Activity
Given the diverse biological activities of thiazole derivatives, including antiviral properties, F2158-1760 might be evaluated for its anti-HIV potential. In vitro assays against HIV-infected cells could shed light on its efficacy and safety .
Mécanisme D'action
Safety and Hazards
The compound “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” has several hazard statements, including H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Orientations Futures
Thiazoles, which include “3-(2-amino-1,3-thiazol-4-yl)benzonitrile”, have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Propriétés
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-14(2)18(15,16)9-5-3-4-8(6-9)10-7-17-11(12)13-10/h3-7H,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPJPFQJMDNMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminothiazol-4-yl)-N,N-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B6574169.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide](/img/structure/B6574170.png)
![3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574178.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6574182.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B6574185.png)
![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6574198.png)
![N-(2-methoxy-5-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574204.png)
![N-(4-bromo-2-fluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574208.png)



![3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B6574240.png)
![3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6574247.png)